methyl 1-(3,5-dichlorobenzoyl)cyclohexane-1-carboxylate
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Overview
Description
Methyl 1-(3,5-dichlorobenzoyl)cyclohexane-1-carboxylate is a chemical compound with the molecular formula C15H16Cl2O3 and a molecular weight of 315.1917 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with a 3,5-dichlorobenzoyl group and a carboxylate ester group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of methyl 1-(3,5-dichlorobenzoyl)cyclohexane-1-carboxylate typically involves the reaction of 3,5-dichlorobenzoyl chloride with cyclohexanone in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl 1-(3,5-dichlorobenzoyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 1-(3,5-dichlorobenzoyl)cyclohexane-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-(3,5-dichlorobenzoyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The dichlorobenzoyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Methyl 1-(3,5-dichlorobenzoyl)cyclohexane-1-carboxylate can be compared with similar compounds such as methyl 1-cyclohexene-1-carboxylate and other substituted cyclohexane derivatives. These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activity . The presence of the 3,5-dichlorobenzoyl group in this compound makes it unique and potentially more reactive in certain chemical reactions.
Properties
CAS No. |
2763759-25-5 |
---|---|
Molecular Formula |
C15H16Cl2O3 |
Molecular Weight |
315.2 |
Purity |
95 |
Origin of Product |
United States |
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